molecular formula C12H16ClNO2 B13526943 Methyl 4-((4-chlorobenzyl)amino)butanoate

Methyl 4-((4-chlorobenzyl)amino)butanoate

Cat. No.: B13526943
M. Wt: 241.71 g/mol
InChI Key: BYVGMKBVDILTJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 4-chlorobenzylamine with methyl 4-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon in the ester, displacing the bromine atom .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where these properties are desired .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 4-[(4-chlorophenyl)methylamino]butanoate

InChI

InChI=1S/C12H16ClNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3

InChI Key

BYVGMKBVDILTJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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